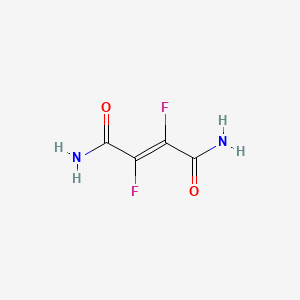

2,3-Difluorofumaramide

Descripción

BenchChem offers high-quality 2,3-Difluorofumaramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Difluorofumaramide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C4H4F2N2O2 |

|---|---|

Peso molecular |

150.08 g/mol |

Nombre IUPAC |

(E)-2,3-difluorobut-2-enediamide |

InChI |

InChI=1S/C4H4F2N2O2/c5-1(3(7)9)2(6)4(8)10/h(H2,7,9)(H2,8,10)/b2-1+ |

Clave InChI |

IPEBJQWRFUWGMS-OWOJBTEDSA-N |

SMILES isomérico |

C(=C(/C(=O)N)\F)(\C(=O)N)/F |

SMILES canónico |

C(=C(C(=O)N)F)(C(=O)N)F |

Origen del producto |

United States |

Contextualization of Fluorinated Organic Compounds in Chemical Science

Fluorinated organic compounds have garnered immense interest due to the unique and often beneficial properties that the carbon-fluorine bond imparts to a molecule. The high electronegativity of fluorine, second only to neon, and its relatively small van der Waals radius allow it to act as a bioisostere of a hydrogen atom, yet with profoundly different electronic consequences. The introduction of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

The strength of the carbon-fluorine bond is another critical factor, contributing to the enhanced thermal and chemical stability of fluorinated compounds. This increased stability can lead to a longer biological half-life for pharmaceuticals and greater durability for materials. It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine, a testament to the transformative impact of this element. Prominent examples include the antidepressant fluoxetine (B1211875) and the anticancer drug 5-fluorouracil. In materials science, fluoropolymers like Teflon are renowned for their low friction and high resistance to chemical attack.

Significance of Maleamide and Fumaramide Derivatives in Organic Synthesis

Maleamide (B1587962) and fumaramide (B1208544) derivatives, which are isomers, are valuable building blocks in organic synthesis, recognized for their utility in constructing complex molecular architectures. The electron-deficient double bond in these scaffolds makes them excellent Michael acceptors, readily undergoing conjugate addition reactions with a variety of nucleophiles. This reactivity is a cornerstone of their application in bioconjugation chemistry, where they are used to link molecules to proteins and other biomolecules.

Fumaramide derivatives, in particular, have been investigated for their ability to form well-ordered supramolecular structures through hydrogen bonding. Furthermore, the double bond of both maleamides and fumaramides can participate in cycloaddition reactions, providing access to a diverse range of cyclic and heterocyclic compounds. These derivatives have been explored for their potential in medicinal chemistry, with some exhibiting a range of biological activities. The photoisomerization of the double bond in fumaramide and maleamide systems has also been exploited in the development of photoresponsive materials and molecular switches.

Rationale for Investigating the 2,3 Difluorofumaramide Scaffold in Advanced Research

Application of High-Resolution Spectroscopic Techniques for Molecular Architecture Elucidation

Spectroscopy is fundamental to understanding a molecule's structure and electronic environment. High-resolution techniques are particularly powerful for distinguishing subtle structural details.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F NMR)

NMR spectroscopy is an indispensable tool for mapping the chemical environment of specific nuclei. For 2,3-Difluorofumaramide, a complete NMR analysis would involve several types of experiments.

¹H NMR would identify the chemical shifts and coupling constants of the hydrogen atoms in the amide (-NH₂) groups. The integration of the signals would confirm the number of protons in each environment.

¹³C NMR would reveal the electronic environment of the four carbon atoms in the molecule (two carbonyl carbons and two olefinic carbons). The chemical shifts would be influenced by the electronegative fluorine and nitrogen atoms.

¹⁵N NMR , while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, could provide direct information about the electronic structure of the amide nitrogen atoms.

¹⁹F NMR is particularly crucial for fluorinated compounds. umass.edu It offers high sensitivity and a wide range of chemical shifts, making it an excellent probe for the local environment of the fluorine atoms. mdpi.com The ¹⁹F spectrum would show signals corresponding to the two fluorine atoms, and their coupling to each other and to adjacent carbon and hydrogen atoms would provide valuable structural information. umass.edumdpi.com For related carbamoyl (B1232498) fluorides, distinct resonances for rotamers are often observed in ¹⁹F NMR spectra due to restricted rotation around the N-C(acyl) bond. doi.org

Hypothetical NMR Data Table for 2,3-Difluorofumaramide This table is for illustrative purposes only, as experimental data is not available.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | - | - | - | -NH₂ |

| ¹³C | - | - | - | C=O |

| ¹³C | - | - | - | C-F |

| ¹⁹F | - | - | - | C-F |

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Fingerprinting

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.com An analysis of the vibrational spectra of 2,3-Difluorofumaramide would allow for the identification of its characteristic functional groups and provide a "fingerprint" for the molecule. nih.govnih.gov

FT-IR Spectroscopy : This technique measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Key expected absorptions for 2,3-Difluorofumaramide would include N-H stretching vibrations from the amide groups, C=O (Amide I band) and N-H bending (Amide II band) vibrations, C=C stretching from the olefinic core, and C-F stretching vibrations. mdpi.com

Raman Spectroscopy : This method involves the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that change the dipole moment, Raman is sensitive to those that change the polarizability of the molecule. youtube.com The C=C and C-F bonds are expected to produce characteristic Raman signals.

Hypothetical Vibrational Spectroscopy Data Table for 2,3-Difluorofumaramide This table is for illustrative purposes only, as experimental data is not available.

| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3400-3200 | - |

| C=O Stretch (Amide I) | 1680-1630 | 1680-1630 |

| C=C Stretch | 1650-1600 | 1650-1600 |

| N-H Bend (Amide II) | 1640-1550 | - |

| C-F Stretch | 1200-1000 | 1200-1000 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Patterns

HRMS is a powerful technique for determining the precise elemental formula of a compound by measuring its mass-to-charge ratio with very high accuracy. hpst.cznih.gov For 2,3-Difluorofumaramide (C₄H₄F₂N₂O₂), the exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm, to confirm its elemental composition. hpst.cz Furthermore, tandem mass spectrometry (MS/MS) experiments would involve fragmenting the parent ion to produce a characteristic pattern that can help to elucidate the molecular structure. fda.gov

Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Geometry

The exact geometry of the carbon-carbon double bond (confirming its trans configuration).

The planarity of the molecule.

The precise bond lengths of C-F, C=O, C-N, and C=C bonds.

The bond angles within the molecule.

The intermolecular interactions, such as hydrogen bonding between the amide groups, that dictate the crystal packing.

Currently, no published crystal structure for 2,3-Difluorofumaramide exists in crystallographic databases.

Detailed Conformational Landscape Analysis

While the core of the molecule is rigid, conformational flexibility can exist.

Assessment of Rotational Barriers Around Carbon-Carbon Double Bonds

Rotation around a carbon-carbon double bond is typically highly restricted due to the presence of the π-bond. The energy required to break this bond and allow rotation is substantial. For simple alkenes, this barrier is on the order of 65 kcal/mol. However, the presence of substituents can influence this barrier. msu.eduyoutube.com In the case of 2,3-Difluorofumaramide, the electronegative fluorine atoms and the carbonyl groups would electronically influence the π-system. Theoretical calculations (e.g., using Density Functional Theory, DFT) could be employed to model the transition state for rotation and calculate the energy barrier. Experimental determination of such a high barrier is challenging but can sometimes be estimated through specialized techniques. No experimental or theoretical values for the C=C rotational barrier in 2,3-Difluorofumaramide have been reported.

Evaluation of Amide Rotational Isomerism

The rotation around the carbon-nitrogen (C-N) bond in amides is a well-studied phenomenon characterized by a significant energy barrier due to the partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl group. This restricted rotation can lead to the existence of distinct rotational isomers, or rotamers. In the case of 2,3-difluorofumaramide, which possesses two amide groups, the potential for multiple stable and metastable conformations is high.

The rotational barriers in amides can be experimentally determined using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by monitoring the coalescence of signals at varying temperatures. For computational analysis, Density Functional Theory (DFT) calculations are a powerful tool to map the potential energy surface associated with C-N bond rotation and to predict the relative energies of different conformers.

In analogous systems, such as other N-alkylamides, the rotational barrier is typically in the range of 15-20 kcal/mol. For 2,3-difluorofumaramide, several rotamers can be envisioned, arising from the relative orientations of the two amide groups (syn- or anti-periplanar to the C=C double bond) and the rotation around each C-N bond. The planarity of the fumaramide backbone is expected to be perturbed by the steric and electronic effects of the fluorine atoms.

Table 1: Predicted Rotational Isomers of 2,3-Difluorofumaramide

| Isomer | Amide Group 1 Orientation | Amide Group 2 Orientation | Predicted Relative Stability |

| I | syn-periplanar | syn-periplanar | Least Stable |

| II | syn-periplanar | anti-periplanar | Intermediate |

| III | anti-periplanar | anti-periplanar | Most Stable |

Note: The predicted stability is based on minimizing steric hindrance between the amide groups. The actual stability will be influenced by the stereoelectronic effects of the fluorine atoms.

Stereoelectronic Effects of Fluorine on Molecular Conformation

The presence of vicinal fluorine atoms on the sp2-hybridized carbons of the fumaric backbone introduces significant stereoelectronic effects that dictate the molecule's preferred conformation. The primary effect to consider is the gauche effect, where a gauche arrangement of two vicinal electronegative substituents is often more stable than the anti arrangement. However, in the context of a double bond, the conformational preferences are more complex.

The high electronegativity of fluorine atoms leads to a polarization of the C-F bonds, creating significant dipole moments. The orientation of these dipoles relative to each other and to the amide groups will play a crucial role in determining the lowest energy conformation. Furthermore, hyperconjugative interactions between the C-F sigma bonds and the pi-system of the double bond and carbonyl groups can influence the rotational barriers of the amide groups.

Table 2: Key Dihedral Angles Influenced by Fluorine Substitution

| Dihedral Angle | Description | Predicted Influence of Fluorine |

| F-C-C-F | Defines the relative orientation of the two fluorine atoms. | A preference for a non-planar arrangement is expected due to stereoelectronic effects. |

| F-C-C=O | Describes the orientation of the fluorine relative to the carbonyl group. | This angle will be influenced by electrostatic interactions between the C-F and C=O dipoles. |

| O=C-N-H | The amide torsional angle. | The barrier to rotation may be altered by the electron-withdrawing nature of the fluorinated backbone. |

It is anticipated that the fluorine atoms will have a substantial impact on the planarity of the amide groups. The electron-withdrawing nature of the fluorine atoms can affect the degree of resonance in the amide bond, potentially altering the rotational barrier compared to non-fluorinated fumaramide. A comprehensive understanding of these effects necessitates detailed quantum mechanical calculations to precisely quantify the energetic landscape of 2,3-difluorofumaramide's conformational space.

Theoretical and Computational Investigations of 2,3 Difluorofumaramide

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are a cornerstone for elucidating the electronic structure and bonding characteristics of 2,3-difluorofumaramide. These methods offer a detailed picture of electron distribution, orbital interactions, and the nature of chemical bonds within the molecule.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic properties of molecules like 2,3-difluorofumaramide. uci.educhemrxiv.orgescholarship.org DFT calculations provide a balance between accuracy and computational cost, making it feasible to study both the ground and excited electronic states. uci.educhemrxiv.orgescholarship.org

For the ground state, DFT studies can determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. These calculations are instrumental in understanding the influence of the fluorine substituents on the geometry and electronic distribution of the fumaramide (B1208544) backbone. acs.org In the context of fluorinated amides, DFT is used to analyze weak interactions, such as hydrogen bonds, that play a significant role in their crystal packing and supramolecular assembly. acs.org

Time-dependent DFT (TD-DFT) is the standard extension for probing electronically excited states. uci.eduresearchgate.net This method allows for the calculation of vertical excitation energies, which correspond to absorption spectra, and can also be used to optimize the geometries of excited states to study emission processes (fluorescence and phosphorescence). researchgate.net For molecules with potential for photochemistry, TD-DFT can help in understanding the nature of the electronic transitions, such as n → π* or π → π* transitions, and how these transitions affect the molecular structure and reactivity. nih.gov

| Property | Computational Method | Significance |

| Optimized Geometry | DFT | Predicts the most stable 3D arrangement of atoms. |

| Vibrational Frequencies | DFT | Correlates with experimental IR and Raman spectra. |

| Electronic Energies | DFT/TD-DFT | Determines ground and excited state stability. |

| Excitation Energies | TD-DFT | Predicts UV-Vis absorption spectra. |

| Orbital Energies (HOMO/LUMO) | DFT | Indicates regions of electron-donating and accepting ability. |

This table is generated based on the typical application of DFT and TD-DFT methods in computational chemistry and is for illustrative purposes.

For situations demanding higher accuracy, ab initio and post-Hartree-Fock methods are employed. These methods are computationally more intensive than DFT but provide a more rigorous treatment of electron correlation, which is the interaction between electrons.

The Hartree-Fock (HF) method is the simplest ab initio method, but it neglects electron correlation. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), systematically improve upon the HF method by including electron correlation effects. These high-accuracy calculations are crucial for obtaining reliable reaction barriers and understanding subtle electronic effects that may not be accurately captured by standard DFT functionals. researchgate.net For instance, multiconfiguration methods like multiconfiguration Dirac-Hartree-Fock can be applied for very accurate calculations, especially for molecules containing heavier elements. aps.orgaps.org

| Method | Level of Theory | Key Advantage |

| Hartree-Fock (HF) | Ab Initio | Computationally less expensive than correlated methods. |

| Møller-Plesset (MP2) | Post-Hartree-Fock | Includes electron correlation at a reasonable cost. |

| Coupled Cluster (CCSD(T)) | Post-Hartree-Fock | Considered the "gold standard" for single-reference systems. |

This table illustrates a hierarchy of ab initio and post-Hartree-Fock methods and is for illustrative purposes.

Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex results of a quantum chemical calculation into a more intuitive chemical language of localized bonds, lone pairs, and antibonding orbitals. wikipedia.orgresearchgate.net For 2,3-difluorofumaramide, NBO analysis can provide quantitative insights into the electronic delocalization and hyperconjugative interactions within the molecule.

The analysis focuses on the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is evaluated using second-order perturbation theory. For instance, the delocalization of the nitrogen lone pair into the antibonding orbital of the carbonyl group (nN → πC=O) is a key feature of the amide bond and can be quantified by NBO analysis. wikipedia.org Similarly, the influence of the fluorine atoms on the π-system of the double bond and on the amide groups can be investigated through the analysis of σ → σ, n → σ, and π → π interactions. These interactions are crucial for understanding the molecule's reactivity and spectroscopic properties. Weak occupancies in antibonding orbitals are indicative of departures from an idealized Lewis structure, signifying delocalization effects. wikipedia.org

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum chemical calculations typically focus on static molecular structures, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.gov MD simulations are particularly valuable for studying the conformational flexibility of 2,3-difluorofumaramide and its interactions with other molecules, such as solvents or biological macromolecules. nih.gov

In an MD simulation, the motion of atoms is calculated by solving Newton's equations of motion, where the forces are derived from a potential energy function known as a force field. These simulations can reveal the different conformations that the molecule can adopt and the energy barriers between them. For 2,3-difluorofumaramide, MD simulations can explore the rotation around the C-N amide bonds and the central C-C single bond, providing insights into the molecule's flexibility. nih.gov

Furthermore, MD simulations are essential for studying intermolecular interactions. By simulating 2,3-difluorofumaramide in a solvent, one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. This is crucial for understanding its solubility and how it might interact in a biological environment.

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net For 2,3-difluorofumaramide, computational methods can be used to explore potential reaction pathways, identify intermediates, and locate the transition states that connect them. researchgate.netmit.edu

The process typically involves mapping out the potential energy surface of a reaction. Stationary points on this surface, corresponding to reactants, products, and intermediates, are located by geometry optimization. Transition states, which are saddle points on the potential energy surface, are located using specialized algorithms. The energy difference between the reactants and the transition state gives the activation energy of the reaction, which is a key determinant of the reaction rate. mit.edu

For instance, computational studies can investigate the susceptibility of the double bond in 2,3-difluorofumaramide to nucleophilic or electrophilic attack. nih.gov By calculating the energies of the transition states for different reaction pathways, one can predict the most likely course of a reaction. Methods like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a located transition state indeed connects the desired reactants and products. researchgate.net

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting various spectroscopic parameters of 2,3-difluorofumaramide. nih.gov This synergy between theory and experiment is crucial for confirming the structure of a synthesized compound and for understanding its electronic and vibrational properties.

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N, and ¹⁹F) of 2,3-difluorofumaramide. nih.gov By comparing the calculated shifts with experimental data, one can confirm the molecular structure and assign the observed signals to specific atoms in the molecule.

Vibrational Spectroscopy: The vibrational frequencies and intensities for infrared (IR) and Raman spectroscopy can be calculated using DFT. nih.gov These calculated spectra can be compared with experimental spectra to aid in the identification of characteristic vibrational modes, such as the C=O stretch of the amide groups and the C=C stretch of the alkene.

UV-Vis Spectroscopy: As mentioned in section 4.1.1, TD-DFT is used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. researchgate.net This allows for the assignment of the observed absorption bands to specific electronic transitions within the molecule.

Chemical Reactivity and Transformations of 2,3 Difluorofumaramide

Reactions Involving the Electron-Deficient Fluoroalkene Moiety

The presence of two fluorine atoms and two electron-withdrawing amide groups is anticipated to render the carbon-carbon double bond of 2,3-Difluorofumaramide highly electron-deficient and susceptible to certain types of chemical reactions.

Nucleophilic Addition Reactions to the Activated Double Bond

The double bond in 2,3-Difluorofumaramide is expected to be highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the fluorine atoms and the amide functionalities. Nucleophiles would likely add to the double bond, breaking the pi bond and forming a new single bond. The regioselectivity of this addition would be influenced by the electronic and steric effects of the substituents.

Electrophilic Reactions and Regioselectivity Considerations

Given the electron-deficient nature of the fluoroalkene moiety, electrophilic addition reactions are generally not expected to be favorable. The double bond's low electron density would make it a poor target for electrophiles.

Pericyclic Reactions (e.g., Cycloadditions)

Electron-deficient alkenes are known to participate in pericyclic reactions, such as Diels-Alder reactions, where they can act as dienophiles. It is plausible that 2,3-Difluorofumaramide could undergo cycloaddition reactions with electron-rich dienes. The stereoselectivity and regioselectivity of such reactions would be of significant interest.

Transformations of the Amide Functionalities

The amide groups in 2,3-Difluorofumaramide are expected to undergo transformations typical of amides, although the presence of the fluorinated alkene core might influence their reactivity.

Hydrolysis and Amidation/Transamidation Pathways

Under acidic or basic conditions, the amide groups could be susceptible to hydrolysis to yield the corresponding carboxylic acid, 2,3-difluorofumaric acid, and ammonia. Transamidation reactions, where the amide's nitrogen substituent is exchanged, could also be possible in the presence of other amines.

Reduction Reactions to Amines or Aldehydes

Reduction of the amide functionalities could potentially lead to the formation of the corresponding amines or, under more controlled conditions, aldehydes. The choice of reducing agent would be critical in determining the reaction outcome.

N-Alkylation and N-Acylation Reactions

The amide protons of 2,3-difluorofumaramide can be substituted through N-alkylation and N-acylation reactions, offering pathways to a variety of derivatized compounds.

N-Alkylation: The N-alkylation of amides typically requires a base to deprotonate the amide nitrogen, forming a more nucleophilic amidate anion that can then react with an alkylating agent. Common bases used for this purpose include sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction of 2,3-difluorofumaramide with an alkyl halide (R-X) in the presence of a suitable base would be expected to yield the corresponding N-alkylated or N,N'-dialkylated products. The reactivity of the alkyl halide generally follows the order I > Br > Cl.

It is important to consider the potential for competing O-alkylation, where the oxygen atom of the amide acts as the nucleophile. However, N-alkylation is generally favored under thermodynamic control. The presence of the electron-withdrawing difluoroalkene core in 2,3-difluorofumaramide may influence the acidity of the N-H protons, potentially facilitating deprotonation.

| Reagent | Base | Solvent | Expected Product |

| Alkyl Halide (R-X) | NaH, KOt-Bu | THF, DMF | N-Alkyl-2,3-difluorofumaramide |

| Dialkyl Sulfate ((R)₂SO₄) | K₂CO₃ | Acetone | N,N'-Dialkyl-2,3-difluorofumaramide |

N-Acylation: The N-acylation of 2,3-difluorofumaramide can be achieved by reacting it with an acylating agent such as an acyl chloride (R-COCl) or an acid anhydride ((R-CO)₂O). This reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine or triethylamine, which serves to neutralize the hydrogen halide byproduct. The resulting products are N-acyl- or N,N'-diacyl-2,3-difluorofumaramides. These N-acylated derivatives, also known as imides, are important synthetic intermediates. An efficient method for N-acylation of amides has been described using a pyridine ring as an internal nucleophilic catalyst, leading to imides in moderate to excellent yields semanticscholar.org.

The electron-withdrawing fluorine atoms are expected to enhance the electrophilicity of the amide carbonyl carbons, though direct acylation at the nitrogen is the more common transformation.

| Acylating Agent | Base | Solvent | Expected Product |

| Acyl Chloride (R-COCl) | Pyridine, Et₃N | Dichloromethane | N-Acyl-2,3-difluorofumaramide |

| Acid Anhydride ((R-CO)₂O) | Pyridine, Et₃N | Dichloromethane | N,N'-Diacyl-2,3-difluorofumaramide |

Organometallic Reactions and Cross-Coupling Strategies for Derivatization

The electrophilic double bond of 2,3-difluorofumaramide is a prime site for reactions with organometallic reagents and participation in cross-coupling reactions.

Organometallic Reactions: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that can add to α,β-unsaturated systems. In the case of 2,3-difluorofumaramide, a conjugate (1,4-) addition of the organometallic reagent to the double bond is the most probable outcome libretexts.orglibretexts.org. This would result in the formation of a transient enolate intermediate, which upon protonation during workup, would yield a substituted succinamide derivative. The fluorine atoms are expected to significantly enhance the electrophilicity of the β-carbon, favoring this mode of addition.

The general mechanism for the 1,4-addition involves the nucleophilic attack on the β-carbon of the double bond, followed by proton transfer and tautomerization libretexts.org.

| Organometallic Reagent | Reaction Type | Expected Product |

| Grignard Reagent (RMgX) | Conjugate Addition | 2-Alkyl-3,3-difluorosuccinamide |

| Organolithium (RLi) | Conjugate Addition | 2-Alkyl-3,3-difluorosuccinamide |

| Organocuprate (R₂CuLi) | Conjugate Addition | 2-Alkyl-3,3-difluorosuccinamide |

Cross-Coupling Strategies: Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds rsc.orgnih.govsigmaaldrich.com. Given the presence of two fluorine atoms on the double bond, 2,3-difluorofumaramide could potentially serve as a substrate in such reactions, where one of the fluorine atoms is displaced by a nucleophilic coupling partner. However, the C-F bond is generally strong and requires specific catalytic systems for activation.

More plausibly, derivatives of 2,3-difluorofumaramide, such as a hypothetical 2,3-dihalofumaramide (where the halogens are bromine or iodine), would be excellent candidates for cross-coupling reactions like the Suzuki-Miyaura, Stille, or Heck reactions. In these scenarios, an organoboron, organotin, or alkene coupling partner, respectively, would be introduced at the positions of the halogens. The general catalytic cycle for these reactions involves oxidative addition of the dihalofumaramide to a palladium(0) complex, followed by transmetalation and reductive elimination to afford the cross-coupled product nih.gov.

| Cross-Coupling Reaction | Coupling Partner | Catalyst | Expected Product (from dihalo-derivative) |

| Suzuki-Miyaura | Organoboron (R-B(OR)₂) | Pd(PPh₃)₄ | 2,3-Disubstituted fumaramide (B1208544) |

| Stille | Organotin (R-SnBu₃) | Pd(PPh₃)₄ | 2,3-Disubstituted fumaramide |

| Heck | Alkene (R'-CH=CH₂) | Pd(OAc)₂ | 2,3-Divinylfumaramide |

Rearrangement Reactions and Their Mechanistic Insights

The amide functionalities in 2,3-difluorofumaramide open the possibility for various rearrangement reactions, which are fundamental transformations in organic synthesis for altering the carbon skeleton of a molecule.

Classic amide rearrangements include the Hofmann, Curtius, and Beckmann rearrangements. These reactions typically involve the migration of a group from the carbonyl carbon to the nitrogen atom, often leading to the formation of amines or their derivatives with one less carbon atom sigmaaldrich.com.

Hofmann Rearrangement: This reaction involves the treatment of a primary amide with bromine and a strong base (e.g., NaOH) to yield a primary amine. If applied to 2,3-difluorofumaramide, this could potentially lead to the formation of a diamine derivative, although the reaction conditions might also affect the difluoroalkene moiety.

Curtius Rearrangement: This rearrangement proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate. The isocyanate can then be trapped with various nucleophiles. For 2,3-difluorofumaramide, conversion of the amide groups to acyl azides followed by thermal or photochemical rearrangement would be the initial step.

Beckmann Rearrangement: This reaction involves the acid-catalyzed rearrangement of an oxime to an amide. While not directly applicable to 2,3-difluorofumaramide itself, derivatives where the carbonyl groups are converted to oximes could undergo this transformation.

A study on interlocked fumaramides has shown that they can undergo cyclization to form β-lactams, a process that involves an intramolecular aza-Michael reaction nih.gov. This suggests that under basic conditions, the amide nitrogen of 2,3-difluorofumaramide could potentially act as an internal nucleophile, attacking the electrophilic double bond in an intramolecular fashion, although this would lead to a highly strained system.

The presence of the difluoroalkene unit might also influence the migratory aptitude of the groups involved in these rearrangements and could potentially lead to novel rearrangement pathways. Mechanistic studies, likely involving computational chemistry, would be necessary to fully elucidate the feasibility and outcomes of such reactions for 2,3-difluorofumaramide.

Derivatization Strategies for 2,3 Difluorofumaramide As a Synthetic Platform

Synthesis of Substituted 2,3-Difluorofumaric Acid Derivatives

The amide groups of 2,3-difluorofumaramide can be hydrolyzed under acidic or basic conditions to yield the corresponding 2,3-difluorofumaric acid. This dicarboxylic acid is a key intermediate for the synthesis of a range of substituted derivatives. The presence of the electron-withdrawing fluorine atoms enhances the reactivity of the carboxyl groups, facilitating their conversion into esters, acid chlorides, and other acid derivatives.

The synthesis of dialkyl 2,3-difluorofumarates, for instance, can be achieved through standard esterification procedures, such as the Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst. The general reaction is as follows:

HOOC-CF=CF-COOH + 2 R-OH → ROOC-CF=CF-COOR + 2 H₂O

The reactivity of the resulting dialkyl 2,3-difluorofumarates is of significant interest. These esters can undergo nucleophilic substitution reactions at the carbonyl carbon, allowing for the introduction of a wide array of functional groups. For example, reaction with various amines can lead to the formation of substituted amides, while reduction can yield the corresponding diols.

Table 1: Examples of Substituted 2,3-Difluorofumaric Acid Derivatives

| Derivative Name | Structure | Synthetic Method |

| Diethyl 2,3-difluorofumarate | C₂H₅OOC-CF=CF-COOC₂H₅ | Fischer-Speier esterification of 2,3-difluorofumaric acid with ethanol |

| 2,3-Difluorofumaroyl chloride | ClOC-CF=CF-COCl | Reaction of 2,3-difluorofumaric acid with a chlorinating agent (e.g., SOCl₂) |

| N,N'-Dialkyl-2,3-difluorofumaramide | RNHOC-CF=CF-CONHR | Reaction of 2,3-difluorofumaroyl chloride with a primary amine |

Formation of Cyclic and Heterocyclic Compounds Incorporating the Fluorinated Moiety

The carbon-carbon double bond in 2,3-difluorofumaramide and its derivatives is highly electrophilic due to the presence of the two fluorine atoms and two carbonyl groups. This makes it an excellent Michael acceptor for various nucleophiles, a property that is extensively utilized in the synthesis of cyclic and heterocyclic compounds.

Cycloaddition reactions are a powerful tool for constructing ring systems. For example, [3+2] cycloaddition reactions with 1,3-dipoles such as azides or nitrile oxides can lead to the formation of five-membered heterocyclic rings. Similarly, Diels-Alder or [4+2] cycloadditions with suitable dienes can be employed to construct six-membered rings. The stereochemistry of these reactions is often highly controlled, allowing for the synthesis of specific isomers.

Intramolecular cyclization reactions of appropriately substituted 2,3-difluorofumaric acid derivatives also provide a route to cyclic compounds. For instance, a derivative containing a nucleophilic group at the end of a side chain can undergo intramolecular Michael addition to form a carbocyclic or heterocyclic ring.

Table 2: Examples of Cyclic and Heterocyclic Compounds from 2,3-Difluorofumaramide Derivatives

| Reactant 1 | Reactant 2 | Reaction Type | Product Class |

| Diethyl 2,3-difluorofumarate | Benzyl azide | [3+2] Cycloaddition | Triazole derivative |

| Diethyl 2,3-difluorofumarate | 1,3-Butadiene | [4+2] Cycloaddition | Cyclohexene derivative |

| N-(2-aminoethyl)-2,3-difluoromaleamic acid ester | - | Intramolecular Michael Addition | Piperazinone derivative |

Preparation of Functionalized Adducts via Chemo- or Regioselective Reactions

The presence of multiple reactive sites in 2,3-difluorofumaramide and its derivatives—namely the double bond and the two carbonyl functionalities—necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. By choosing appropriate reagents and conditions, it is possible to selectively target one functional group over another.

For instance, the Michael addition of a soft nucleophile, such as a thiol or a secondary amine, will preferentially occur at the electron-deficient double bond. In contrast, a hard nucleophile, like an organolithium reagent, might preferentially attack one of the carbonyl groups. The regioselectivity of the Michael addition is governed by the electronic effects of the substituents on the double bond.

The development of catalytic asymmetric methods for these reactions is an area of active research, as it allows for the synthesis of enantiomerically enriched functionalized adducts. These chiral building blocks are of great interest in medicinal chemistry and materials science.

Development of Monomers and Oligomers for Polymer Synthesis

The difunctional nature of 2,3-difluorofumaramide and its derivatives makes them suitable candidates for use as monomers in polymerization reactions. The carbon-carbon double bond can participate in addition polymerization, while the two carboxyl or amide groups can be utilized in condensation polymerization.

For example, radical polymerization of diethyl 2,3-difluorofumarate can lead to the formation of a fluorinated polyester. The properties of the resulting polymer, such as its thermal stability and chemical resistance, are significantly influenced by the presence of the fluorine atoms.

Furthermore, 2,3-difluorofumaric acid or its derivatives can be used as comonomers in condensation polymerizations with diols or diamines to produce a variety of polyesters and polyamides. The incorporation of the fluorinated moiety into the polymer backbone can impart unique properties, such as low surface energy and high hydrophobicity. The controlled oligomerization of these monomers can also lead to well-defined oligomers with specific functionalities for further chemical modification.

Table 3: Polymerization of 2,3-Difluorofumaric Acid Derivatives

| Monomer | Polymerization Type | Resulting Polymer Class | Potential Properties |

| Diethyl 2,3-difluorofumarate | Radical Addition | Fluorinated Polyester | High thermal stability, chemical resistance |

| 2,3-Difluorofumaric acid (with a diol) | Condensation | Fluorinated Polyester | Low surface energy, hydrophobicity |

| 2,3-Difluorofumaroyl chloride (with a diamine) | Condensation | Fluorinated Polyamide | Enhanced mechanical properties |

Applications of 2,3 Difluorofumaramide in Advanced Materials Science

Integration into Fluorinated Polymer Architectures

The unique combination of a difluorinated alkene backbone and two amide functionalities in 2,3-Difluorofumaramide positions it as a promising candidate for the development of advanced fluorinated polymers. These polymers are anticipated to exhibit a combination of properties derived from both their fluorine content and the hydrogen-bonding capabilities of the amide groups.

As a Monomer in Controlled Polymerization Techniques

The carbon-carbon double bond in 2,3-Difluorofumaramide, activated by the electron-withdrawing amide groups, could potentially undergo radical polymerization. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, could theoretically be employed to synthesize well-defined homopolymers of poly(2,3-difluorofumaramide). The use of such controlled techniques would allow for precise control over molecular weight and dispersity, leading to materials with predictable and tunable properties.

Furthermore, the difunctional nature of 2,3-Difluorofumaramide, with its two amide groups, opens the door to its use in condensation polymerization. By reacting with other difunctional monomers, such as diacids or diacyl chlorides, it could form novel polyamides. The fluorine atoms on the polymer backbone would be expected to impart increased thermal stability, chemical resistance, and potentially lower surface energy compared to their non-fluorinated polyamide analogues.

Formation of Copolymers and Terpolymers with Tunable Features

The true versatility of 2,3-Difluorofumaramide would likely be realized in its incorporation into copolymers and terpolymers. By copolymerizing it with other vinyl monomers or by incorporating it into condensation polymer chains, a wide range of materials with tailored properties could be designed. For instance, copolymerization with commodity monomers could introduce fluorination into conventional polymers, thereby enhancing their performance characteristics.

Table 1: Potential Comonomers for Copolymerization with 2,3-Difluorofumaramide and Expected Property Enhancements

| Comonomer Class | Example Monomer | Potential Property Enhancement in Resulting Copolymer |

| Acrylates | Methyl methacrylate | Improved optical clarity and weatherability |

| Styrenics | Styrene | Increased glass transition temperature and thermal stability |

| Dienes | Butadiene | Enhanced chemical and solvent resistance in elastomers |

| Vinyl Ethers | Ethyl vinyl ether | Modified solubility and surface properties |

The ratio of 2,3-Difluorofumaramide to its comonomer(s) could be systematically varied to fine-tune properties such as the refractive index, dielectric constant, and gas permeability of the resulting materials.

Supramolecular Polymer Assemblies

The amide groups in polymers derived from 2,3-Difluorofumaramide would be capable of forming strong intermolecular hydrogen bonds. This directional and specific interaction is a key driver for the formation of supramolecular polymer assemblies. In such systems, polymer chains can self-organize into well-ordered, higher-level structures like sheets, fibrils, or spheres. The presence of fluorine atoms could further influence these assemblies through dipole-dipole interactions or by promoting microphase separation, leading to unique and complex nanostructures.

Role in the Design of Functional Organic Materials

Beyond traditional polymer chemistry, the distinct molecular features of 2,3-Difluorofumaramide suggest its potential in the design of a new generation of functional organic materials.

Self-Assembled Systems and Hierarchical Structures

The ability of the 2,3-Difluorofumaramide molecule itself to act as a building block for self-assembly is a tantalizing prospect. The combination of hydrogen bonding from the amide groups and the potential for dipole-dipole interactions from the C-F bonds could lead to the spontaneous formation of well-defined nanostructures in solution or on surfaces. By modifying the terminal groups of the amide, for example, by introducing long alkyl chains, amphiphilic molecules could be created that self-assemble into micelles, vesicles, or liquid crystalline phases.

Fabrication of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials often exhibit synergistic properties that surpass those of their individual components. 2,3-Difluorofumaramide could be incorporated into such materials in several ways. The amide groups could act as binding sites for metal ions or as anchor points for the growth of inorganic nanoparticles, leading to highly dispersed nanocomposites. For example, it could be used in a sol-gel process, where its amide groups could interact with the forming inorganic network, such as silica, through hydrogen bonding. This would result in a covalently linked or intimately mixed hybrid material with enhanced mechanical strength and thermal stability.

Table 2: Potential Inorganic Components for Hybrid Materials with 2,3-Difluorofumaramide

| Inorganic Component | Potential Interaction with 2,3-Difluorofumaramide | Potential Application of Hybrid Material |

| Silica (SiO₂) | Hydrogen bonding with silanol (B1196071) groups | High-performance coatings, low-dielectric constant materials |

| Titania (TiO₂) | Coordination with titanium centers | Photocatalytic films, high refractive index coatings |

| Gold Nanoparticles | Amide group coordination to gold surface | Sensors, electronics |

| Quantum Dots | Surface functionalization via amide groups | Advanced optical materials, bio-imaging |

Role of 2,3 Difluorofumaramide in Catalysis Research

2,3-Difluorofumaramide as a Ligand in Coordination Chemistry

The potential of 2,3-difluorofumaramide as a ligand in coordination chemistry stems from the presence of nitrogen and oxygen atoms in its amide functional groups, which possess lone pairs of electrons available for donation to a metal center. The fluorine atoms would also introduce unique electronic properties to the ligand.

Synthesis and Characterization of Metal Complexes with 2,3-Difluorofumaramide

The synthesis of metal complexes with 2,3-difluorofumaramide would likely involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of metal and solvent would be crucial in determining the final structure and properties of the complex.

Characterization of any resulting metal complexes would employ a range of spectroscopic and analytical techniques to determine their structure, composition, and bonding.

Table 1: Hypothetical Characterization Data for a Metal Complex of 2,3-Difluorofumaramide

| Technique | Expected Observation | Information Gained |

| Infrared (IR) Spectroscopy | Shifts in the C=O and N-H stretching frequencies upon coordination to the metal center. | Confirmation of ligand coordination and identification of the donor atoms. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the chemical shifts of the ligand's protons and carbons upon complexation. | Information about the electronic environment of the ligand in the complex. |

| X-ray Crystallography | Determination of the precise three-dimensional arrangement of atoms in the crystal lattice. | Definitive structural information, including bond lengths, bond angles, and coordination geometry. |

| Elemental Analysis | The percentage composition of each element in the complex. | Confirmation of the empirical formula of the synthesized complex. |

Ligand Field Theory and Bonding in Coordination Compounds

Ligand field theory describes the bonding in coordination compounds, considering the interaction between the metal d-orbitals and the ligand orbitals. msu.edu The amide groups of 2,3-difluorofumaramide would act as Lewis bases, donating electron density to the Lewis acidic metal center. msu.edu The presence of electron-withdrawing fluorine atoms would likely influence the ligand field strength of 2,3-difluorofumaramide, potentially affecting the electronic and magnetic properties of the resulting metal complexes.

Catalytic Activity of 2,3-Difluorofumaramide-Derived Systems

The catalytic potential of systems derived from 2,3-difluorofumaramide would be an area of significant interest.

As a Direct Organocatalyst

While there is no research on 2,3-difluorofumaramide as an organocatalyst, molecules with amide functionalities can sometimes participate in hydrogen bonding catalysis. The N-H protons in 2,3-difluorofumaramide could potentially act as hydrogen bond donors, activating electrophiles in certain organic reactions. The fluorine atoms could also modulate the acidity of these protons.

As a Component in Metal-Organic Frameworks (MOFs) for Catalysis

Metal-organic frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govresearchwithrutgers.com If 2,3-difluorofumaramide were used as a linker in the synthesis of a MOF, the resulting material could exhibit catalytic activity. The amide groups could provide accessible Lewis basic sites, while the metal nodes could function as Lewis acidic sites. nih.govresearchgate.net The porosity of the MOF would also allow for the diffusion of substrates and products. youtube.com The fluorine atoms could enhance the chemical stability of the framework and influence its interaction with guest molecules.

Substrate in Novel Catalytic Transformations

Following a comprehensive review of available scientific literature, it has been determined that there is currently no specific research detailing the use of 2,3-Difluorofumaramide as a substrate in novel catalytic transformations. Searches of scholarly databases and chemical literature did not yield any studies focused on the catalytic reactions of this particular compound.

While extensive research exists on the catalytic applications of fluorinated compounds and amides in general, the specific compound 2,3-Difluorofumaramide has not been a subject of investigation in the context of catalysis research. The broader field of organofluorine chemistry is an active area of research, with many studies focusing on the development of new catalytic methods for the synthesis and functionalization of fluorinated molecules. These efforts are driven by the significant impact that fluorine substitution can have on the biological and material properties of organic compounds.

Similarly, the development of novel catalytic transformations involving amide functionalities is a well-established area of chemical research. These reactions are crucial for the synthesis of a wide array of pharmaceuticals, polymers, and other functional materials.

However, the intersection of these fields with respect to 2,3-Difluorofumaramide as a specific substrate remains unexplored in the current body of scientific literature. Therefore, no detailed research findings or data tables on its catalytic transformations can be provided at this time.

Supramolecular Chemistry Involving 2,3 Difluorofumaramide

Exploration of Non-Covalent Interactions

Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating the assembly of molecules into larger, ordered structures. nih.govgatech.edu In the context of 2,3-difluorofumaramide, the interplay between hydrogen bonding, halogen bonding, and π-π stacking is crucial for the formation of complex architectures.

The ability of amide groups to form these networks is a well-established principle in supramolecular chemistry, often leading to the creation of highly ordered crystalline materials. nih.gov The specific arrangement of these hydrogen bonds in the crystal lattice of 2,3-difluorofumaramide would determine its solid-state properties.

While fluorine is the most electronegative element, under certain circumstances, it can participate in halogen bonding. This type of interaction, which involves the electrostatic attraction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a nucleophile, has gained increasing recognition as a valuable tool in crystal engineering and supramolecular design. nih.govrsc.org

In the case of 2,3-difluorofumaramide, the electron-withdrawing nature of the adjacent carbonyl groups can potentially induce a positive σ-hole on the fluorine atoms, enabling them to act as halogen bond donors. researchgate.net These fluorine atoms could then interact with electron-rich sites, such as the oxygen or nitrogen atoms of other molecules or even other fluorine atoms in what is known as a type II F···F interaction. rsc.orgnih.gov The existence and strength of these halogen bonds would depend on the specific electronic environment of the fluorine atoms within the molecule and the nature of the interacting partner. Computational studies and high-resolution X-ray diffraction analysis would be instrumental in confirming and quantifying these interactions. nih.gov

The interplay between hydrogen and halogen bonding can lead to the formation of complex and hierarchical supramolecular assemblies. researchgate.net For example, hydrogen-bonded tapes could be further organized into three-dimensional structures through weaker halogen bonding interactions.

The carbon-carbon double bond in 2,3-difluorofumaramide, along with the adjacent carbonyl groups, forms a π-system that can participate in π-π stacking interactions. rsc.org These interactions arise from the electrostatic attraction between the electron-rich π-cloud of one molecule and the electron-deficient region of another. researchgate.netnih.gov The presence of electron-withdrawing fluorine atoms directly attached to the double bond significantly influences the electronic character of the π-system, making it more electron-deficient.

This electron-deficient nature can promote strong π-π stacking interactions with electron-rich aromatic systems or even with other molecules of 2,3-difluorofumaramide in an offset or slipped-parallel arrangement to minimize electrostatic repulsion. nih.gov The geometry and strength of these interactions are highly dependent on the relative orientation of the interacting molecules. Such interactions play a critical role in stabilizing the packing of molecules in the solid state and can influence the electronic properties of the resulting materials. uws.ac.uk

Self-Assembly Processes and Molecular Recognition Phenomena

The non-covalent interactions discussed above are the driving forces behind the spontaneous organization of 2,3-difluorofumaramide molecules into well-defined supramolecular structures. nih.govnih.gov This self-assembly can lead to the formation of various architectures with potential applications in materials science and nanotechnology.

The directionality and specificity of hydrogen and halogen bonds allow for the programmed assembly of 2,3-difluorofumaramide into predictable supramolecular architectures. frontiersin.orgmdpi.com By carefully controlling experimental conditions such as solvent, temperature, and concentration, it is possible to guide the formation of specific crystalline polymorphs or other organized assemblies. nih.gov For instance, in a protic solvent, hydrogen bonding might be the dominant interaction, leading to the formation of linear tapes. In contrast, in a non-polar solvent, π-π stacking and halogen bonding might play a more significant role, resulting in different packing arrangements.

The ability to control the self-assembly process is crucial for the rational design of materials with desired properties. The resulting supramolecular architectures could range from simple one-dimensional chains to more complex two-dimensional sheets or three-dimensional frameworks. nih.gov

The defined cavities and recognition sites within self-assembled structures of 2,3-difluorofumaramide could enable it to act as a host in host-guest chemistry. wikipedia.orgnih.gov The amide groups, with their hydrogen bonding capabilities, and the fluorinated double bond, with its potential for halogen bonding and π-π interactions, can create specific binding pockets for complementary guest molecules. nih.govrsc.org

For example, the hydrogen-bonded networks could form channels or cavities capable of encapsulating small molecules. nih.gov The selectivity of this encapsulation would be determined by the size, shape, and chemical nature of the guest molecule and its ability to form favorable non-covalent interactions with the host framework. Such host-guest systems are of interest for applications in sensing, separation, and controlled release. youtube.com

Future Research Directions and Outlook for 2,3 Difluorofumaramide

Emerging Synthetic Methodologies and Scalable Production

The future utility of 2,3-difluorofumaramide is fundamentally dependent on the development of efficient and scalable synthetic routes. While general methods for the synthesis of fluorinated amides exist, direct and high-yield production of 2,3-difluorofumaramide remains a key area for investigation.

Future research should focus on:

Direct Fluorination Strategies: Exploring modern electrophilic fluorinating agents on fumaramide (B1208544) or its precursors could offer a direct route. However, controlling regioselectivity and stereoselectivity across the double bond will be a significant challenge.

Building Block Approaches: A more viable strategy may involve the synthesis of a 2,3-difluorinated C4 building block, such as meso-2,3-difluoro-1,4-butanediol, followed by oxidation and amidation. researchgate.net Investigating the conversion of such precursors into the desired diamide would be a critical step.

Radical-Based Methods: Recent advances in radical chemistry, including methods for N-perfluoroalkylation and trifluoromethylamination, could inspire novel pathways for constructing fluorinated amide derivatives. researchgate.netnih.gov Adapting these concepts to introduce fluorine onto the alkene backbone is a promising avenue.

Scalability: For any potential application, moving from laboratory-scale synthesis to scalable production is crucial. Research into continuous flow chemistry or catalysis-based methods that minimize hazardous reagents and improve efficiency will be paramount. researchgate.net The development of one-pot procedures, transforming simple starting materials like carboxylic acid derivatives directly into complex fluorinated amides, represents a significant goal. nih.gov

Advanced Characterization Techniques (e.g., Cryo-EM for Supramolecular Assemblies)

The planar structure of 2,3-difluorofumaramide, combined with the hydrogen-bonding capabilities of its amide groups, makes it an excellent candidate for forming ordered supramolecular assemblies such as tapes, sheets, or more complex architectures. nih.govdokumen.pubbbau.ac.inresearchgate.net Understanding and controlling these non-covalent interactions is key to harnessing its potential in materials science.

Future characterization efforts should include:

Single-Crystal X-ray Diffraction: Obtaining a crystal structure is fundamental to understanding its solid-state packing, bond lengths, and the influence of fluorine on its molecular geometry. researchgate.netmdpi.com

Cryo-Electron Microscopy (Cryo-EM): Recent breakthroughs have demonstrated the power of Cryo-EM, particularly Micro-Electron Diffraction (MicroED), for determining the atomic-resolution structures of small molecules and their assemblies from nanocrystals. nih.govresearchgate.netyoutube.comnih.gov This technique would be invaluable for characterizing polymorphic forms or complex supramolecular structures of 2,3-difluorofumaramide that are not amenable to conventional X-ray crystallography. nih.govyoutube.com

Solid-State NMR: This technique can provide detailed information about the local environment and dynamics within solid-state assemblies, complementing diffraction methods.

Spectroscopic and Thermal Analysis: Techniques such as FTIR, Raman, and differential scanning calorimetry (DSC) will be essential for characterizing the properties of bulk materials derived from this compound.

Table 1: Potential Supramolecular Assembly Characterization Techniques

| Technique | Information Gained | Relevance for 2,3-Difluorofumaramide |

| Single-Crystal X-ray Diffraction | Precise molecular geometry, bond angles, and solid-state packing | Fundamental structural elucidation. |

| Cryo-EM (MicroED) | Atomic-resolution structures from nanocrystals | Characterization of elusive polymorphs and complex assemblies. nih.govyoutube.com |

| Solid-State NMR | Local atomic environments and molecular dynamics | Insight into non-covalent interactions and structural dynamics. |

| FTIR/Raman Spectroscopy | Vibrational modes, hydrogen bonding interactions | Probing the strength and nature of intermolecular forces. |

Computational Predictions for Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for understanding the intrinsic properties of 2,3-difluorofumaramide before embarking on extensive experimental work. biointerfaceresearch.com

Key areas for computational investigation include:

Electronic Structure and Reactivity: DFT calculations can map the molecule's electrostatic potential, identify frontier molecular orbitals (HOMO/LUMO), and predict sites susceptible to nucleophilic or electrophilic attack. researchgate.net The electron-withdrawing nature of the fluorine atoms is expected to significantly influence the reactivity of the carbon-carbon double bond, making it susceptible to nucleophilic addition. researchgate.netlibretexts.org

Conformational Analysis: While the core structure is relatively rigid, calculations can predict the rotational barriers of the amide groups and the preferred conformations of potential oligomers and polymers. mdpi.com

Supramolecular Assembly Prediction: Molecular modeling can be used to predict the most stable hydrogen-bonding motifs and packing arrangements, guiding experimental efforts to create specific supramolecular structures.

Spectroscopic Prediction: Calculating theoretical IR, Raman, and NMR spectra can aid in the interpretation of experimental data. biointerfaceresearch.com

Table 2: Predicted Reactivity of 2,3-Difluorofumaramide

| Molecular Feature | Predicted Property | Rationale |

| C=C Double Bond | Electrophilic | Strong inductive effect of two fluorine atoms withdraws electron density. |

| Amide N-H | Hydrogen Bond Donor | Standard amide functionality for building supramolecular structures. |

| Carbonyl C=O | Hydrogen Bond Acceptor | Standard amide functionality for building supramolecular structures. |

| C-F Bonds | Potential for weak interactions | Can participate in non-covalent interactions influencing packing. |

Novel Applications in Specialized Chemical Fields

Based on its unique structure, 2,3-difluorofumaramide could find applications in several specialized areas of chemistry. Future research should be directed toward exploring these possibilities.

Materials Science: As a monomer, 2,3-difluorofumaramide could be used to synthesize novel fluorinated polyamides or polyimides. nih.govmdpi.com The introduction of fluorine can impart desirable properties such as high thermal stability, chemical resistance, and specific optical properties like high transparency. nih.govmdpi.com Its rigid, fluorinated backbone could lead to materials with unique liquid crystalline or gas-permeation properties.

Supramolecular Chemistry: The compound could serve as a fundamental building block for creating functional supramolecular materials. nih.gov Its ability to form predictable, hydrogen-bonded networks could be exploited in the design of gels, porous materials, or molecular capsules for guest encapsulation. nih.gov

Medicinal Chemistry and Chemical Biology: The fluoroalkene moiety is a known peptide bond isostere, capable of mimicking the transition state of peptide bond hydrolysis. mdpi.com While 2,3-difluorofumaramide itself is a simple molecule, its core structure could be incorporated into more complex peptidomimetics to act as enzyme inhibitors, particularly for proteases. mdpi.com

Fluorine Chemistry: The electron-deficient double bond makes 2,3-difluorofumaramide an interesting substrate for developing new fluorination and fluoroalkylation reactions. Its reactivity with various nucleophiles could lead to the synthesis of a wide range of novel, highly functionalized organofluorine compounds. nih.govchemrxiv.org

Q & A

Q. What computational approaches predict 2,3-Difluorofumaramide’s interactions with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models binding affinities to enzymes like fumarase. Pair with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of fluorine-mediated hydrogen bonds. Validate predictions using in vitro assays (e.g., enzyme inhibition studies). Leverage literature databases (Google Scholar, PubMed) to identify analogous fluorinated compounds and their target interactions .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

Q. How does the fluorination pattern influence 2,3-Difluorofumaramide’s stability under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Protocol : Prepare buffer solutions (pH 1–13), incubate compound samples at 37°C, and monitor degradation via HPLC at intervals (0, 7, 14 days).

- Analysis : Compare degradation kinetics with non-fluorinated fumaramide controls. Fluorine’s electron-withdrawing effects typically enhance acid resistance but may increase base sensitivity. Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.